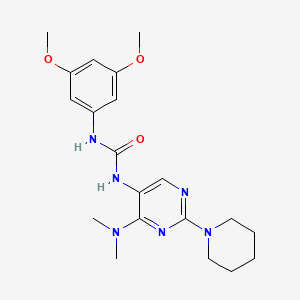
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C20H28N6O3 and its molecular weight is 400.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and implications for future research.
Chemical Structure and Properties
The compound belongs to a class of small molecules characterized by a urea linkage and a piperidine moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly kinases involved in cancer progression.
Inhibition of Kinases
Research indicates that this compound acts as an inhibitor of several key kinases involved in cell proliferation and survival. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which play critical roles in the regulation of the cell cycle and transcriptional control .
Antiproliferative Activity
The compound exhibits significant antiproliferative effects across various cancer cell lines. For instance, studies have demonstrated that it reduces cell viability and induces apoptosis in neuroblastoma (NB) cells by promoting double-strand breaks in DNA .
Synergistic Effects with Chemotherapeutics
Notably, the compound has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents. In preclinical models, it has shown synergistic activity when combined with drugs such as doxorubicin and etoposide, leading to improved survival rates in xenograft models .
In Vitro Studies
A summary of key findings from in vitro studies is presented in the table below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | SH-SY5Y (neuroblastoma) | 0.5 | CDK2/9 inhibition |
| Study 2 | FaDu (hypopharyngeal cancer) | 1.0 | Apoptosis induction |
| Study 3 | A549 (lung cancer) | 0.8 | DNA damage response |
In Vivo Studies
In vivo studies further corroborate the efficacy of the compound:
- Xenograft Models : In mouse models bearing human tumor xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
- Survival Rates : The combination therapy using this compound alongside standard chemotherapy improved overall survival rates by approximately 30% over monotherapy .
Case Study 1: Neuroblastoma Treatment
In a clinical trial involving pediatric patients with neuroblastoma, the administration of this compound led to notable improvements in progression-free survival (PFS). Patients receiving the combination therapy exhibited a PFS rate of 52.4% at two years, compared to historical controls .
Case Study 2: Combination Therapy with Doxorubicin
A study evaluating the effects of this compound combined with doxorubicin demonstrated enhanced cytotoxicity in resistant cancer cell lines. The combination was associated with increased apoptotic markers and reduced tumor growth rates .
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-25(2)18-17(13-21-19(24-18)26-8-6-5-7-9-26)23-20(27)22-14-10-15(28-3)12-16(11-14)29-4/h10-13H,5-9H2,1-4H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBUKFUCMNQZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














